molecular formula C6H7N3O3S B6635363 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid

2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid

Cat. No. B6635363
M. Wt: 201.21 g/mol
InChI Key: NEZBXOBASHNJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid, also known as MOTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOTAP is a thiadiazole derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammatory and cancer pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, it has been shown to reduce inflammation in models of rheumatoid arthritis and to inhibit the growth of tumors in models of cancer. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid. One area of interest is its potential as a chemotherapy agent for cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a herbicide in agriculture. Studies are needed to determine its effectiveness in controlling weeds and its impact on non-target organisms. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid and its potential applications in materials science.

Synthesis Methods

2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylthiadiazole with ethyl acetoacetate and acetic anhydride. The resulting intermediate is then reacted with sodium hydroxide to form the final product, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid. The synthesis of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been optimized to produce high yields and purity.

Scientific Research Applications

2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, and as a chemotherapy agent for cancer. In agriculture, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied for its ability to form self-assembled monolayers on metal surfaces, which could have applications in nanotechnology.

properties

IUPAC Name

2-methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-3(6(11)12)5(10)8-4-2-7-9-13-4/h2-3H,1H3,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZBXOBASHNJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid

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